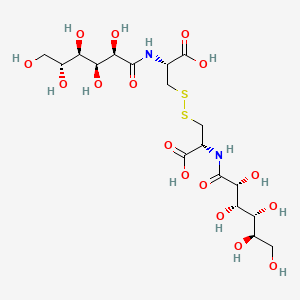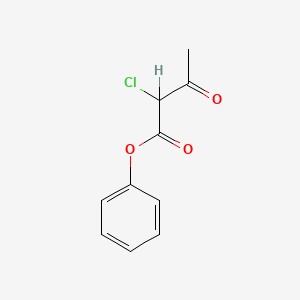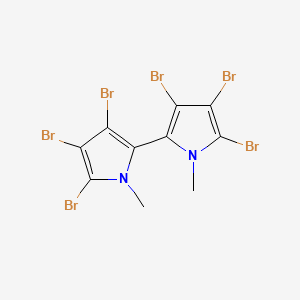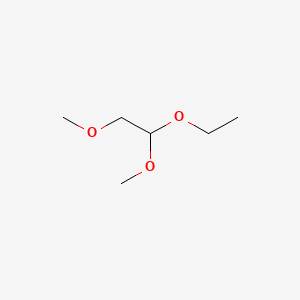
1,2-Dimethoxydiethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethoxydiethyl ether, also known as ethylene glycol dimethyl ether, is a colorless, transparent liquid with a slight ether-like odor. It is miscible with water, ethanol, ether, and chloroform. This compound is widely used as a solvent in various chemical reactions due to its stability and ability to dissolve a wide range of substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dimethoxydiethyl ether can be synthesized through several methods:
-
Williamson Ether Synthesis: : This method involves the reaction of sodium salt of 2-methoxyethanol with chloromethane. The reaction proceeds as follows: [ 2 , \text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} + 2 , \text{Na} \rightarrow 2 , \text{CH}_3\text{OCH}_2\text{CH}_2\text{ONa} + \text{H}_2 \uparrow ] [ \text{CH}_3\text{OCH}_2\text{CH}_2\text{ONa} + \text{CH}_3\text{Cl} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{OCH}_3 + \text{NaCl} ]
-
Alkylation of 2-Methoxyethanol: : This method uses dimethyl sulfate to alkylate 2-methoxyethanol.
-
Cleavage of Ethylene Oxide: : In the presence of dimethyl ether and catalyzed by Lewis acids such as boron trifluoride, ethylene oxide is cleaved to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves the cleavage of ethylene oxide in the presence of dimethyl ether and a Lewis acid catalyst. This method is preferred due to its efficiency and scalability .
Analyse Des Réactions Chimiques
1,2-Dimethoxydiethyl ether undergoes various chemical reactions, including:
-
Oxidation: : This compound can be oxidized to form peroxides, which are unstable and can pose safety hazards .
-
Acidic Cleavage: : In the presence of strong acids like hydrobromic acid or hydroiodic acid, this compound can be cleaved to form alcohol and alkyl halide products. The reaction mechanism involves protonation of the ether oxygen, followed by nucleophilic substitution .
Applications De Recherche Scientifique
1,2-Dimethoxydiethyl ether is used in various scientific research applications:
-
Solvent for Electrolytes: : It is widely used as a solvent for electrolytes in lithium batteries due to its high permittivity and low viscosity .
-
Organometallic Chemistry: : This compound is used in Grignard reactions, Suzuki reactions, and Stille couplings as a solvent .
-
Pharmaceutical Synthesis: : It plays a crucial role in the synthesis of various pharmaceutical compounds .
-
Inorganic and Organometallic Reactions: : The adducts of this compound with molybdenum(IV) chloride and tungsten(IV) chloride are valuable starting materials for synthetic inorganic and organometallic reactions .
Mécanisme D'action
The mechanism of action of 1,2-dimethoxydiethyl ether involves its ability to act as a solvent and stabilize reaction intermediates. In organometallic chemistry, it forms chelate complexes with cations, facilitating various reactions. The compound’s ability to dissolve a wide range of substances makes it an effective solvent in numerous chemical processes .
Comparaison Avec Des Composés Similaires
1,2-Dimethoxydiethyl ether is often compared with other similar compounds such as:
-
Diethyl Ether: : While both are used as solvents, this compound has a higher boiling point and is more stable .
-
Tetrahydrofuran (THF): : this compound is used as a higher boiling alternative to THF and diethyl ether .
-
Dimethoxyethane: : This compound is similar in structure and is also used as a solvent in organometallic chemistry .
These comparisons highlight the unique properties of this compound, such as its higher boiling point and stability, making it a preferred solvent in various chemical reactions.
Propriétés
Numéro CAS |
24424-51-9 |
|---|---|
Formule moléculaire |
C6H14O3 |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
1-ethoxy-1,2-dimethoxyethane |
InChI |
InChI=1S/C6H14O3/c1-4-9-6(8-3)5-7-2/h6H,4-5H2,1-3H3 |
Clé InChI |
JMSHLCKVCSMPDO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(COC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


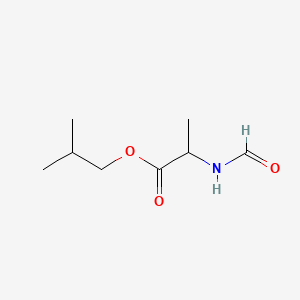
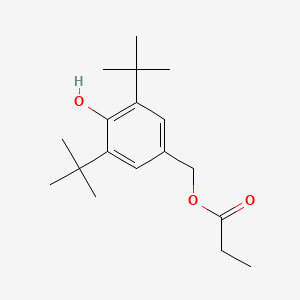
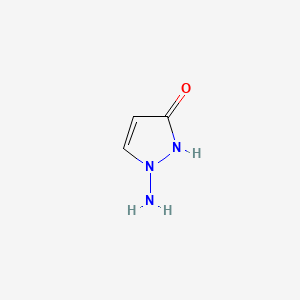
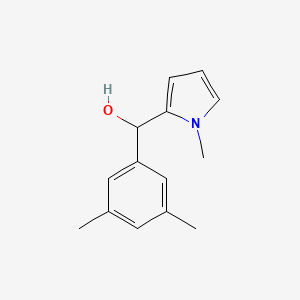
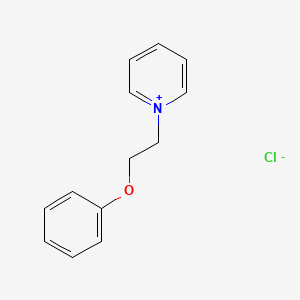
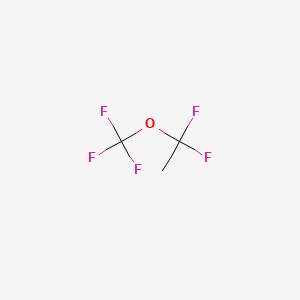
![1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B12654380.png)
